molecular formula C18H21FN4O B12929751 (Z)-1-Cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-(morpholin-4-yl)methanimine CAS No. 920034-20-4

(Z)-1-Cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-(morpholin-4-yl)methanimine

Cat. No.: B12929751
CAS No.: 920034-20-4
M. Wt: 328.4 g/mol
InChI Key: GFXGPZKWWZQEBZ-UHFFFAOYSA-N
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Description

N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine is a complex organic compound that features a quinoxaline core substituted with a cyclopentyl group, a morpholino group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7-fluoroquinoxaline with cyclopentylamine to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorine position .

Scientific Research Applications

N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopentyl(morpholino)methylene)-quinoxalin-6-amine
  • 7-Fluoroquinoxaline derivatives
  • Morpholino-substituted quinoxalines

Uniqueness

N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine is unique due to the presence of the cyclopentyl and morpholino groups, which confer specific chemical and biological properties. These groups can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

920034-20-4

Molecular Formula

C18H21FN4O

Molecular Weight

328.4 g/mol

IUPAC Name

1-cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-morpholin-4-ylmethanimine

InChI

InChI=1S/C18H21FN4O/c19-14-11-16-17(21-6-5-20-16)12-15(14)22-18(13-3-1-2-4-13)23-7-9-24-10-8-23/h5-6,11-13H,1-4,7-10H2

InChI Key

GFXGPZKWWZQEBZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=NC2=CC3=NC=CN=C3C=C2F)N4CCOCC4

Origin of Product

United States

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